

Applications of 2,5-Difluoro-DL-phenylalanine in Drug Design and Discovery

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Compound of Interest

Compound Name: 2,5-Difluoro-DL-phenylalanine

Cat. No.: B1302390

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Application Notes

2,5-Difluoro-DL-phenylalanine is a synthetic amino acid that serves as a valuable building block in medicinal chemistry. The introduction of two fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic properties, lipophilicity, and metabolic stability, making it an attractive component for the design of novel therapeutic agents. The strong carbon-fluorine bond enhances resistance to enzymatic degradation, potentially prolonging the *in vivo* half-life of drug candidates.

One of the most notable applications of a stereoisomer of this compound, (R)-2,5-Difluorophenylalanine, is as a key structural component in the development of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors.^[1] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for maintaining glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.

A prime example of a drug candidate incorporating this fluorinated amino acid is LY2497282, a potent and selective DPP-4 inhibitor.^[1] The 2,5-difluorophenyl moiety of the molecule plays a crucial role in its binding to the active site of the DPP-4 enzyme.

Quantitative Data Presentation

While specific quantitative pharmacological data for many compounds incorporating **2,5-Difluoro-DL-phenylalanine** are not widely published in publicly accessible literature, the following table provides a representative IC₅₀ value for a potent DPP-4 inhibitor containing a difluorophenylalanine moiety to illustrate the potential efficacy.

Compound Class	Example Compound	Target	IC ₅₀ (nM)
DPP-4 Inhibitor	Sitagliptin (contains a trifluorophenyl group, a close analog)	DPP-4	18

Note: The IC₅₀ value for Sitagliptin is provided as a representative example of a potent DPP-4 inhibitor with a fluorinated phenyl group. Specific IC₅₀ values for LY2497282 are not readily available in the public domain.

Experimental Protocols

General Protocol for the Synthesis of a DPP-4 Inhibitor Incorporating (R)-2,5-Difluorophenylalanine

The following is a generalized protocol for the synthesis of a DPP-4 inhibitor, using the synthesis of LY2497282 as a conceptual model. This protocol highlights the incorporation of the (R)-2,5-Difluorophenylalanine core.

Materials:

- (R)-N-Boc-2,5-difluorophenylalanine
- Appropriate heterocyclic amine
- Coupling agents (e.g., HATU, HOBr)
- Base (e.g., DIPEA)

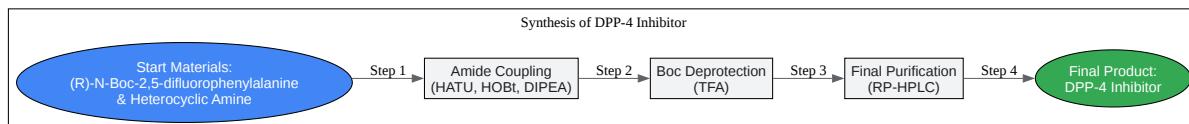
- Solvents (e.g., DMF, DCM)
- Deprotection agent (e.g., TFA)
- Purification supplies (e.g., silica gel for chromatography, HPLC system)

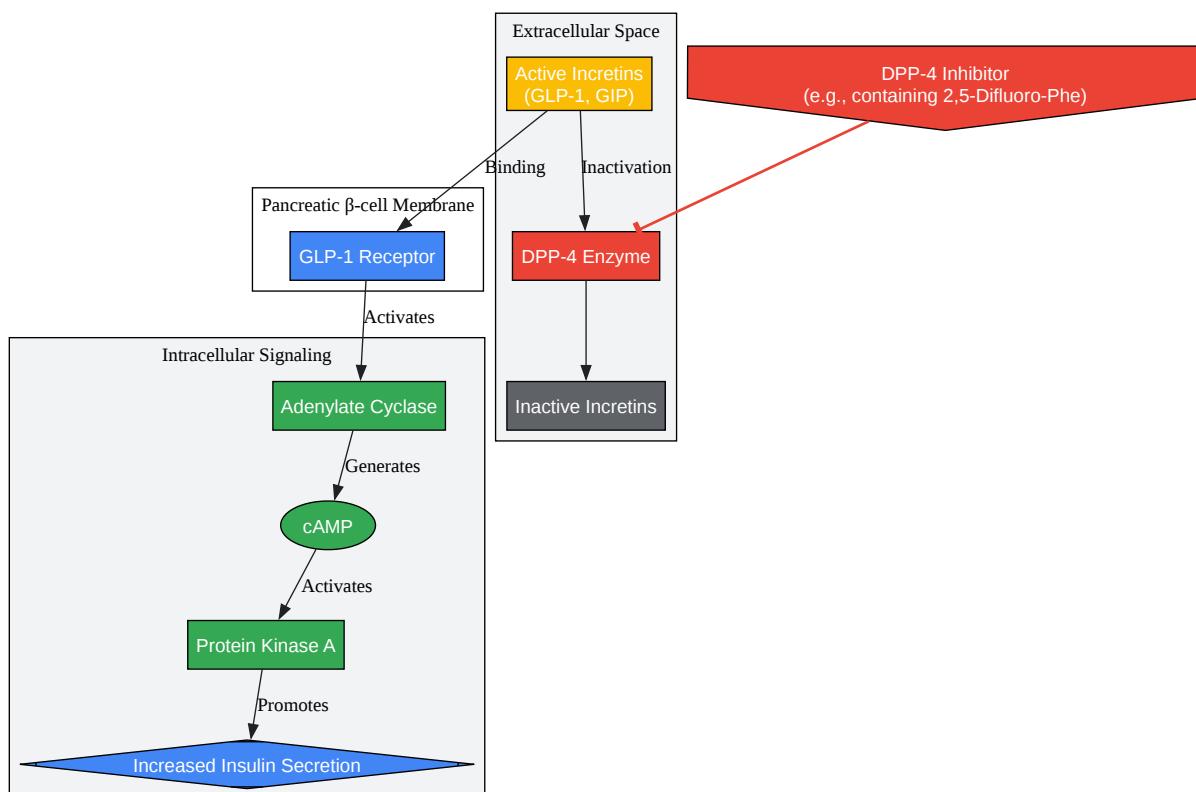
Procedure:

- Amide Coupling:
 - Dissolve (R)-N-Boc-2,5-difluorophenylalanine (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
 - Add a coupling agent, for example, HATU (1.1 equivalents), and an additive like HOBr (1.1 equivalents).
 - To this mixture, add the appropriate heterocyclic amine (1 equivalent) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
 - Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.
- Boc Deprotection:
 - Dissolve the purified N-Boc protected intermediate in a suitable organic solvent such as dichloromethane (DCM).

- Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.
- Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
- Remove the solvent and excess TFA under reduced pressure.
- The resulting amine salt can be used directly in the next step or after neutralization.
- Final Product Formation (if applicable):
 - The deprotected amine can be further modified or used as the final product. If further modification is required, the amine can be reacted with an appropriate electrophile.
- Purification and Characterization:
 - The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - The structure and purity of the final product are confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations



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References

- 1. researchgate.net [researchgate.net]
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